molecular formula C18H21IN2O3S B3618409 N~1~-(4-iodophenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

N~1~-(4-iodophenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

Cat. No. B3618409
M. Wt: 472.3 g/mol
InChI Key: TVAKBFPEQKQZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-iodophenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, commonly known as MIGlyol, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIGlyol is a small molecule that is structurally similar to other glycine transporter inhibitors. It has been shown to have promising effects in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.

Mechanism of Action

MIGlyol works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the glycine transporter, MIGlyol increases extracellular glycine levels, which has been shown to have neuroprotective effects and to reduce seizure activity. Additionally, MIGlyol has been shown to have analgesic effects by modulating the activity of NMDA receptors in the spinal cord.
Biochemical and Physiological Effects
MIGlyol has been shown to have a range of biochemical and physiological effects. It has been shown to increase extracellular glycine levels, which has been associated with neuroprotective effects and reduced seizure activity. Additionally, MIGlyol has been shown to modulate the activity of NMDA receptors in the spinal cord, which has been associated with analgesic effects. MIGlyol has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

MIGlyol has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, which makes it ideal for use in studies of neurological disorders. Additionally, MIGlyol has been shown to have low toxicity and to be well-tolerated in animal models. However, there are also limitations to the use of MIGlyol in lab experiments. It has a short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, MIGlyol has poor water solubility, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of MIGlyol. One area of research is the development of more potent and selective glycine transporter inhibitors. Additionally, the effects of MIGlyol on other neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be studied. Further research is also needed to understand the long-term effects of MIGlyol on neurological function and to optimize its dosing and delivery. Finally, the potential use of MIGlyol as a therapeutic agent in humans should be explored.

Scientific Research Applications

MIGlyol has been extensively studied for its potential applications in biomedical research. It has been shown to have promising effects in the treatment of neurological disorders, such as epilepsy and neuropathic pain. MIGlyol works by inhibiting the glycine transporter, which leads to an increase in extracellular glycine levels. This increase in glycine levels has been shown to have neuroprotective effects and to reduce seizure activity in animal models of epilepsy. Additionally, MIGlyol has been shown to have analgesic effects in animal models of neuropathic pain.

properties

IUPAC Name

N-(4-iodophenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O3S/c1-12-9-13(2)18(14(3)10-12)25(23,24)21(4)11-17(22)20-16-7-5-15(19)6-8-16/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAKBFPEQKQZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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